molecular formula C9H8N2O2S B1609565 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 869901-15-5

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1609565
CAS RN: 869901-15-5
M. Wt: 208.24 g/mol
InChI Key: URCWVEMABYSGJA-UHFFFAOYSA-N
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Description

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid, also known as MTPC, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various research fields. MTPC is a pyrazole derivative that has a thiophene ring attached to it. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Crystallographic and Structural Studies

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid and its derivatives have been the subject of crystallographic and structural studies. For instance, Kumarasinghe et al. (2009) synthesized and examined the crystal structures of related pyrazole-3-carboxylic acid derivatives. They highlighted the importance of single-crystal X-ray analysis for unambiguous structure determination, especially in identifying regioisomers that are challenging to distinguish through spectroscopic techniques alone (Kumarasinghe, Hruby, & Nichol, 2009).

Coordination Complexes in Chemistry

Pyrazole-dicarboxylate acid derivatives, closely related to this compound, have been used to synthesize coordination complexes with metals like Cu and Co. Radi et al. (2015) demonstrated the formation of mononuclear chelate complexes, revealing insights into the structural and bonding properties of these compounds (Radi et al., 2015).

Potential Anti-Tumor Agents

Compounds incorporating the thiophene-pyrazole structure have been evaluated for their anti-tumor activities. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles with the thiophene moiety and tested them against hepatocellular carcinoma cell lines, identifying several compounds with promising activities (Gomha, Edrees, & Altalbawy, 2016).

Nonlinear Optical Properties and Computational Chemistry

Kanwal et al. (2022) studied pyrazole-thiophene-based amide derivatives for their non-linear optical properties and other physical characteristics using computational methods. They found that certain compounds exhibited significant non-linear optical responses, indicating potential applications in photonics and optoelectronics (Kanwal et al., 2022).

Antimicrobial Activity

Research has also explored the antimicrobial potential of compounds related to this compound. Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their activity against various bacterial and fungal strains, finding dependence of antimicrobial activity on thetype of Schiff base moiety used in the compound (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

properties

IUPAC Name

1-methyl-5-thiophen-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-11-7(8-3-2-4-14-8)5-6(10-11)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCWVEMABYSGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428778
Record name 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869901-15-5
Record name 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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